molecular formula C14H12BrClO2 B6383639 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% CAS No. 1261977-07-4

3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%

Cat. No. B6383639
CAS RN: 1261977-07-4
M. Wt: 327.60 g/mol
InChI Key: GNRCRQFDYHXTMF-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% (also known as 3-Bromo-5-chloro-4-ethoxyphenol) is a versatile chemical compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a white powder with a melting point of 156-158°C and a boiling point of 343°C. It is highly soluble in water and alcohol, and is insoluble in ether. 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is a useful reagent in organic synthesis due to its ability to form covalent bonds with other molecules.

Scientific Research Applications

3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as substituted phenols, quinolines, and thiophenes. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in the synthesis of novel organic materials for use in energy storage and conversion devices.

Mechanism of Action

3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is an electron-donating reagent, and its mechanism of action is based on its ability to donate electrons to other molecules. When 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% donates electrons to a molecule, it increases the electron density of the molecule, allowing it to form stronger covalent bonds with other molecules. This enables it to be used as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. It is generally considered to be non-toxic and non-irritating, and it is not known to be a carcinogen.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its versatility. It can be used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. Additionally, it can be used in the synthesis of novel organic materials for use in energy storage and conversion devices.
The main limitation of using 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in lab experiments is its instability. It is highly reactive and can easily decompose when exposed to light or heat. Additionally, it should be handled with caution, as it is a corrosive substance and can cause skin and eye irritation.

Future Directions

There are many potential future directions for the use of 3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocycles and polymers. Additionally, it could be used in the development of new catalysts for use in organic synthesis. Finally, it could be used in the synthesis of novel materials for use in energy storage and conversion devices.

Synthesis Methods

3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-4-ethoxyphenol with bromine in acetic acid solution. This reaction produces 3-bromo-5-chloro-4-ethoxyphenol. The second step involves the reaction of 3-bromo-5-chloro-4-ethoxyphenol with sodium hydroxide in ethanol. This reaction produces 3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-bromo-5-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c1-2-18-12-3-4-13(14(16)8-12)9-5-10(15)7-11(17)6-9/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRCRQFDYHXTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686466
Record name 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(2-chloro-4-ethoxyphenyl)phenol

CAS RN

1261977-07-4
Record name 5-Bromo-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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